((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine
Description
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2-piperidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c14-11-4-5-13(12(10-11)17(18)19)22(20,21)15-6-9-16-7-2-1-3-8-16/h4-5,10,15H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDYDGBPVGJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Aromatic Substituents: The 4-Cl, 2-NO₂ groups in the target compound create strong electron-withdrawing effects, increasing sulfonamide proton acidity compared to analogs with electron-donating groups (e.g., 4-OCH₃ in ).
Amine Moieties: The 2-piperidylethyl group provides steric bulk, which may hinder metal coordination compared to smaller amines (e.g., ethylenediamine in ).
Biological Activity
((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound includes a sulfonamide moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
-
Anticancer Activity :
- In vitro studies have indicated that this compound exhibits low-level anticancer activity. A screening conducted on a panel of 60 cancer cell lines showed an average growth inhibition of 104.68% at a concentration of 10 µM, indicating that while the compound does not significantly inhibit tumor growth, it may have some activity against specific cancer types .
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on various enzymes relevant to metabolic pathways. For instance, sulfonamide derivatives are known to act as inhibitors of carbonic anhydrase and other enzymes involved in glucose metabolism, which could suggest potential antidiabetic properties .
- Structure-Activity Relationship (SAR) :
Anticancer Activity Screening Results
| Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Line |
|---|---|---|
| Leukemia | 92.48 | RPMI-8226 |
| CNS | 92.74 | SF-539 |
| Average Growth | 104.68 | - |
Case Studies
- Study on Antidiabetic Potential :
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
